

# An In-depth Technical Guide to Coerulescine and Related Spirooxindole Alkaloids

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## Compound of Interest

Compound Name: *Coerulescine*

Cat. No.: *B1252304*

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## Abstract

Spirooxindole alkaloids represent a significant class of natural products characterized by a unique spiro-fused oxindole core. This structural motif imparts a wide range of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of **coerulescine** and related spirooxindole alkaloids, with a focus on their chemical synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key synthetic transformations are provided, along with a compilation of quantitative biological data. Furthermore, this guide explores the potential mechanisms of action, including relevant signaling pathways, to offer a deeper understanding of their therapeutic potential.

## Introduction

The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural products, many of which exhibit potent biological activities.<sup>[1]</sup> These compounds are characterized by an oxindole ring system spiro-fused at the C3 position to a second heterocyclic ring. **Coerulescine** and horsfiline are among the structurally simplest members of this family and serve as important synthetic targets and scaffolds for the development of novel therapeutic agents.<sup>[2]</sup> Their intriguing biological profile, which includes anticancer, antimicrobial, and anti-inflammatory properties, has spurred significant interest in the scientific

community.[1][2] This guide aims to provide a detailed technical resource for researchers engaged in the study and development of **coerulescine** and related spirooxindole alkaloids.

## Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of **coerulescine** and horsfiline is fundamental for their synthesis, characterization, and further development.

Table 1: Physicochemical Properties of **Coerulescine** and Horsfiline

Property	Coerulescine	Horsfiline
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molar Mass	202.257 g/mol [3]	232.283 g/mol [4]
Melting Point	Not Reported	125-126 °C[4]
Appearance	Not Reported	Colorless crystals[5]
Solubility	Not Reported	Soluble in acetone[5]
CAS Number	Not available	136247-72-8[4]

Table 2: Spectral Data for **Coerulescine** and Horsfiline

Data Type	Coerulescine	Horsfiline
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz) $\delta$ (ppm)	7.24 (t, $J = 7.6$ Hz, 1H), 7.15 (d, $J = 7.6$ Hz, 1H), 6.99 (t, $J = 7.6$ Hz, 1H), 6.88 (d, $J = 7.6$ Hz, 1H), 3.21-3.15 (m, 1H), 2.95-2.89 (m, 1H), 2.68-2.62 (m, 1H), 2.55 (s, 3H), 2.49-2.43 (m, 1H), 2.30-2.24 (m, 1H), 2.09-2.03 (m, 1H)	7.04 (d, $J = 8.4$ Hz, 1H), 6.79 (d, $J = 2.4$ Hz, 1H), 6.73 (dd, $J = 8.4, 2.4$ Hz, 1H), 3.79 (s, 3H), 3.18-3.12 (m, 1H), 2.93-2.87 (m, 1H), 2.66-2.60 (m, 1H), 2.53 (s, 3H), 2.47-2.41 (m, 1H), 2.28-2.22 (m, 1H), 2.07-2.01 (m, 1H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz) $\delta$ (ppm)	181.3, 141.2, 129.8, 127.9, 124.2, 122.5, 109.7, 60.9, 57.8, 54.1, 41.2, 38.9, 34.9	181.1, 155.8, 134.4, 131.2, 113.8, 111.9, 110.1, 61.1, 57.9, 55.9, 54.2, 41.3, 38.9, 35.0
MS (EI) $m/z$	202 ( $\text{M}^+$ )	232 ( $\text{M}^+$ )
IR (KBr) $\nu$ ( $\text{cm}^{-1}$ )	3250, 1700, 1620, 1470	3260, 1705, 1625, 1490

(Spectral data adapted from Kulkarni et al., 2010 and its supplementary information)[[1](#)]

## Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of **coerulescine** and horsfiline are limited in publicly available literature, the broader class of spirooxindole alkaloids has demonstrated significant therapeutic potential.

### Anticancer Activity

Numerous spirooxindole derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines. While specific  $\text{IC}_{50}$  values for **coerulescine** and horsfiline are not readily found, unnatural analogs have shown significant activity against human breast cancer cells.[[2](#)] The anticancer activity of related spirooxindoles is often attributed to their ability to inhibit the p53-MDM2 protein-protein interaction.

Table 3: Anticancer Activity of Selected Spirooxindole Derivatives (for contextual understanding)

Compound/Derivative	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Spirooxindole-pyrrolidine derivative	SJSA-1 (osteosarcoma)	0.96	[6]
Spirooxindole-pyrrolidine derivative	HCT116 p53-wt (colon)	2.9	[6]
Spirooxindole-pyrrolidine derivative	MCF-7 (breast)	~15	[7]

## Antimicrobial Activity

Spirooxindole alkaloids have also been investigated for their antimicrobial properties. Again, specific data for **coerulescine** and horsfiline is scarce, but related compounds have shown activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Spirooxindole Derivatives (for contextual understanding)

Compound/Derivative	Microorganism	MIC (μg/mL)	Reference
Spiro[indoline-3,3'-pyrrolidine] derivative	Staphylococcus aureus	250-1000	[8]
Spiro[indoline-3,3'-pyrrolidine] derivative	Escherichia coli	250-1000	[8]

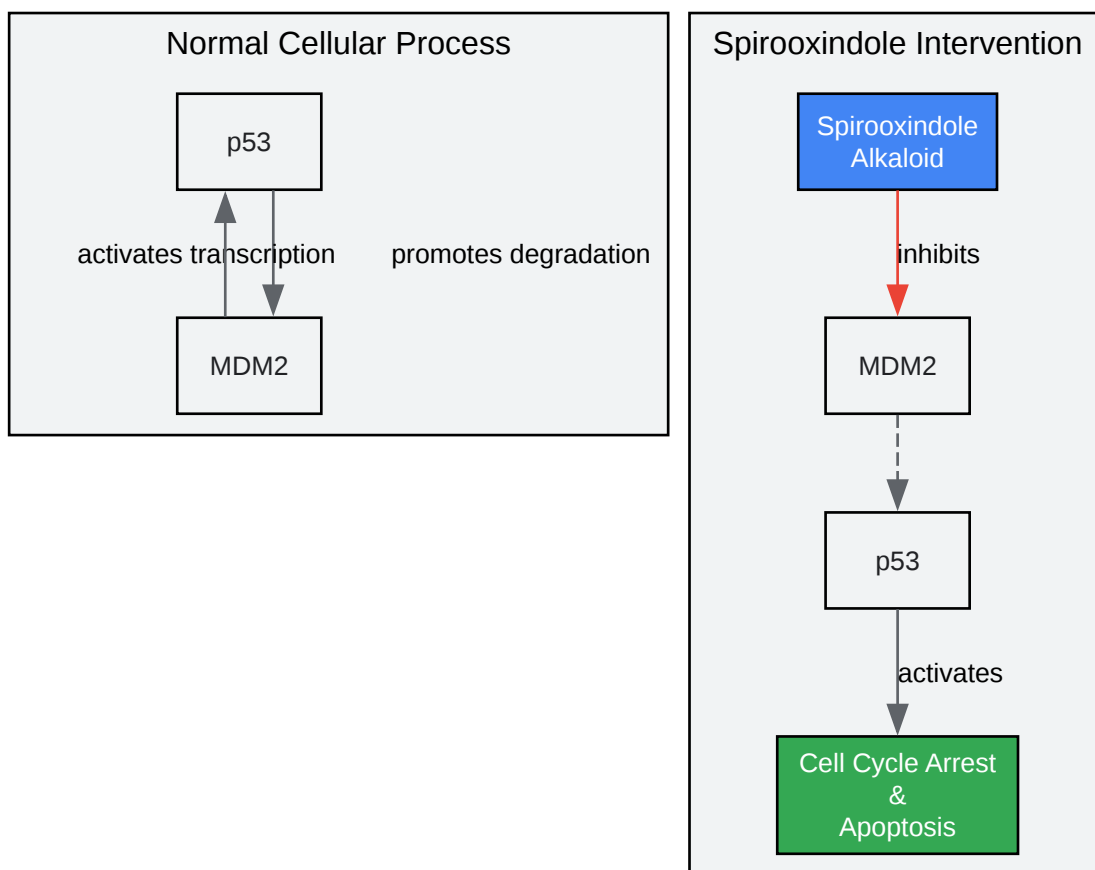
## Mechanisms of Action and Signaling Pathways

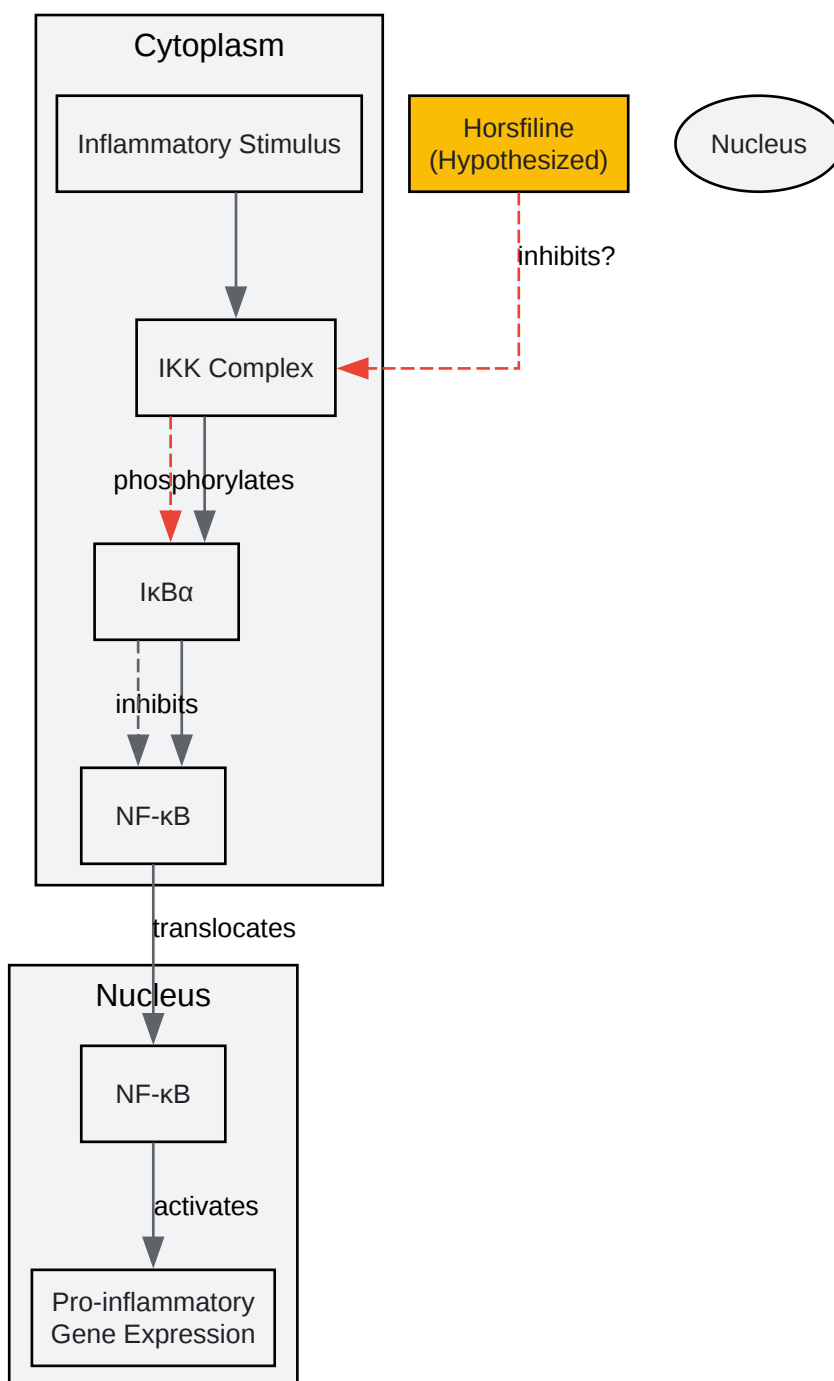
The therapeutic effects of spirooxindole alkaloids are mediated through various molecular mechanisms and signaling pathways.

### Anticancer Mechanism: p53-MDM2 Inhibition

A prominent mechanism of anticancer action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor

suppressor protein. By binding to MDM2, spirooxindoles can prevent the degradation of p53, leading to the accumulation of p53 and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.





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